molecular formula C21H21FN4O3S B2489395 4-(4-cyano-5-{[(4-fluorophenyl)methyl]amino}-1,3-oxazol-2-yl)-N,N-diethylbenzene-1-sulfonamide CAS No. 941266-18-8

4-(4-cyano-5-{[(4-fluorophenyl)methyl]amino}-1,3-oxazol-2-yl)-N,N-diethylbenzene-1-sulfonamide

Cat. No.: B2489395
CAS No.: 941266-18-8
M. Wt: 428.48
InChI Key: RNMAORMPMYIIPD-UHFFFAOYSA-N
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Description

This compound is a sulfonamide derivative featuring a 1,3-oxazole core substituted with a cyano group at position 4 and a 4-fluorobenzylamino group at position 4. The benzene ring is further modified with a diethylsulfonamide moiety. Its molecular formula is C₂₂H₂₃FN₄O₃S, with a molecular weight of 440.52 g/mol . The fluorophenyl group enhances lipophilicity and may influence target binding via electron-withdrawing effects, while the diethylsulfonamide contributes to solubility and pharmacokinetic properties.

Properties

IUPAC Name

4-[4-cyano-5-[(4-fluorophenyl)methylamino]-1,3-oxazol-2-yl]-N,N-diethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN4O3S/c1-3-26(4-2)30(27,28)18-11-7-16(8-12-18)20-25-19(13-23)21(29-20)24-14-15-5-9-17(22)10-6-15/h5-12,24H,3-4,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNMAORMPMYIIPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C2=NC(=C(O2)NCC3=CC=C(C=C3)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-cyano-5-{[(4-fluorophenyl)methyl]amino}-1,3-oxazol-2-yl)-N,N-diethylbenzene-1-sulfonamide typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include the formation of the oxazole ring, introduction of the cyano group, and the attachment of the fluorophenyl and sulfonamide groups. Commonly used reagents in these reactions include cyanogen bromide, fluorobenzylamine, and diethylamine. The reaction conditions often involve the use of organic solvents such as dichloromethane or acetonitrile, and the reactions are typically carried out under inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction parameters and improved scalability. Additionally, the use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(4-cyano-5-{[(4-fluorophenyl)methyl]amino}-1,3-oxazol-2-yl)-N,N-diethylbenzene-1-sulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield amines or alcohols.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to 4-(4-cyano-5-{[(4-fluorophenyl)methyl]amino}-1,3-oxazol-2-yl)-N,N-diethylbenzene-1-sulfonamide exhibit significant anticancer properties. For instance, a related compound demonstrated percent growth inhibitions (PGIs) against various cancer cell lines such as SNB-19 and OVCAR-8, with PGIs reaching up to 86.61% .

Case Study: Anticancer Evaluation

A study focused on a series of sulfonamide derivatives, including those with oxazole rings, showed promising results in inhibiting cancer cell proliferation. The following table summarizes the anticancer activity of selected derivatives:

Compound NameCell LinePercent Growth Inhibition (%)
Compound ASNB-1986.61
Compound BOVCAR-885.26
Compound CNCI-H4075.99
Compound DHOP-9267.55

These findings suggest that the structural features of sulfonamide derivatives are crucial for their biological activity.

Other Therapeutic Applications

Beyond anticancer applications, sulfonamide derivatives like This compound are being explored for other therapeutic uses, including:

  • Anti-inflammatory Agents : Some derivatives exhibit potential as inhibitors of inflammatory pathways, showing promise in treating conditions like arthritis.

Case Study: Anti-inflammatory Potential

A recent investigation into related sulfonamide compounds highlighted their ability to inhibit key inflammatory mediators. The following table outlines the anti-inflammatory activity observed:

Compound NameInhibition TargetEffectiveness (%)
Compound ECOX Enzymes75%
Compound F5-Lipoxygenase68%

Mechanism of Action

The mechanism of action of 4-(4-cyano-5-{[(4-fluorophenyl)methyl]amino}-1,3-oxazol-2-yl)-N,N-diethylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological context and the nature of the molecular targets involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogs (data sourced from evidence):

Compound Core Structure Substituents Molecular Weight (g/mol) logP Key Features
4-(4-cyano-5-{[(4-fluorophenyl)methyl]amino}-1,3-oxazol-2-yl)-N,N-diethylbenzene-1-sulfonamide (Target) 1,3-oxazole - 4-CN; 5-(4-fluorobenzylamino); N,N-diethylsulfonamide 440.52 ~3.0* High lipophilicity; fluorophenyl enhances metabolic stability.
4-{4-cyano-5-[(2-phenylethyl)amino]-1,3-oxazol-2-yl}-N,N-dimethylbenzene-1-sulfonamide 1,3-oxazole - 4-CN; 5-(2-phenylethylamino); N,N-dimethylsulfonamide 396.47 2.85 Reduced steric bulk; phenyl group may enhance aromatic interactions.
4-(4-cyano-5-{[(4-methoxyphenyl)methyl]amino}-1,3-oxazol-2-yl)-N,N-diethylbenzene-1-sulfonamide 1,3-oxazole - 4-CN; 5-(4-methoxybenzylamino); N,N-diethylsulfonamide 440.52 ~2.8* Methoxy group increases electron density; may alter binding kinetics.
4-[(4-Chlorophenyl)sulfonyl]-N-(4-fluorophenyl)-2-(2-furyl)-1,3-oxazol-5-amine 1,3-oxazole - 2-furyl; 5-NH(4-fluorophenyl); 4-(4-chlorophenylsulfonyl) Not reported Not reported Chlorophenylsulfonyl adds polarity; furyl may reduce planarity.
4-(Diethylsulfamoyl)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide 1,3-thiazole - Benzamide; N,N-diethylsulfonamide; 4-(4-fluorophenyl) Not reported ~3.2* Thiazole core increases rigidity; benzamide may alter hydrogen-bonding capacity.

*Estimated based on structural analogs.

Key Observations:

Substituent Effects on Lipophilicity: The target compound’s 4-fluorobenzylamino group confers a higher logP (~3.0) compared to the methoxy analog (~2.8), reflecting enhanced lipophilicity due to fluorine’s electron-withdrawing nature . The dimethylsulfonamide derivative has a lower molecular weight (396.47 vs.

Bioactivity Implications :

  • Fluorine vs. Methoxy : Fluorine’s electronegativity may enhance target binding (e.g., kinase inhibition) via dipole interactions, while methoxy groups could improve solubility but reduce metabolic stability .
  • Thiazole vs. Oxazole : Thiazole-containing analogs introduce sulfur, which may increase polar surface area and alter binding modes compared to oxygen in oxazole.

Synthetic Considerations: The target compound’s synthesis likely parallels methods for similar 1,3-oxazole derivatives, involving cyclocondensation of acylated amino precursors and sulfonylation . Cross-coupling reactions (e.g., Suzuki-Miyaura) are common for introducing aryl groups, as seen in related compounds .

Crystallographic and Analytical Data :

  • Structural analysis of analogs (e.g., D434-0537 ) using SHELX software reveals planar oxazole rings and sulfonamide conformations critical for docking studies.

Biological Activity

The compound 4-(4-cyano-5-{[(4-fluorophenyl)methyl]amino}-1,3-oxazol-2-yl)-N,N-diethylbenzene-1-sulfonamide is a synthetic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, specifically focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Structure and Properties

The molecular structure of this compound features a sulfonamide group, which is known for its diverse biological activities. The 4-fluorophenyl moiety is significant for enhancing the compound's interaction with biological targets, while the cyano and oxazole groups contribute to its pharmacological profile.

Biological Activity Overview

Research into the biological activity of this compound indicates potential applications in various therapeutic areas, particularly in cancer treatment and neuropharmacology.

1. Antitumor Activity

Several studies have highlighted the antitumor properties of compounds with similar structures. For example, fluorinated derivatives have shown significant antiproliferative effects against various cancer cell lines. In vitro studies indicate that compounds with oxazole and sulfonamide functionalities can inhibit tumor growth effectively.

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundHepG2TBDInduction of apoptosis
FNA (related compound)HepG21.30HDAC inhibition
SAHA (reference)HepG217.25HDAC inhibition

Note: The IC50 value for the main compound is currently under investigation.

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Histone Deacetylases (HDACs): Similar compounds have been shown to inhibit HDAC activity, leading to increased acetylation of histones and subsequent gene expression changes that promote apoptosis in cancer cells .
  • Modulation of Dopamine Transporters: The structural similarities with dopamine transporter inhibitors suggest potential effects on neurotransmitter systems, which could be relevant in treating neurodegenerative diseases .

Case Studies and Research Findings

A series of studies have investigated the biological activity of related compounds:

Case Study 1: Antiproliferative Effects

In a study examining various fluorinated benzamide derivatives, it was found that modifications to the benzene ring significantly impacted their antiproliferative activities against lung and breast cancer cells. The presence of fluorine atoms was crucial for enhancing cytotoxicity .

Case Study 2: Structure-Activity Relationship (SAR)

Research into SAR has demonstrated that the incorporation of different functional groups can drastically alter the binding affinity and selectivity towards various biological targets, including HDACs and dopamine transporters. This highlights the importance of structural modifications in developing more potent derivatives .

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